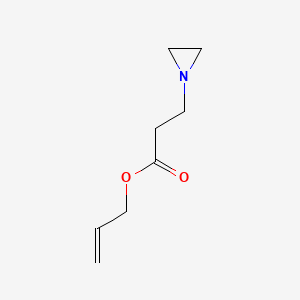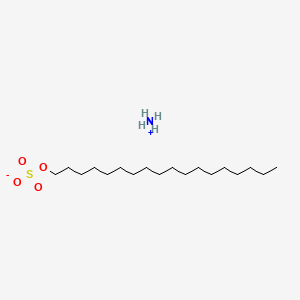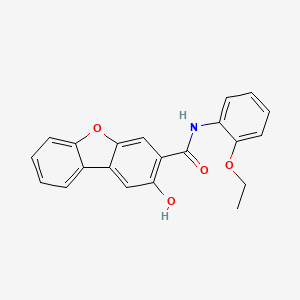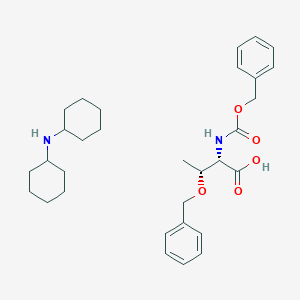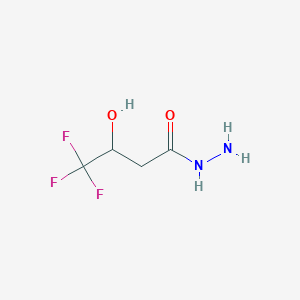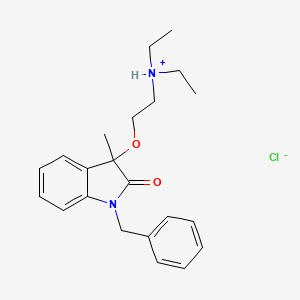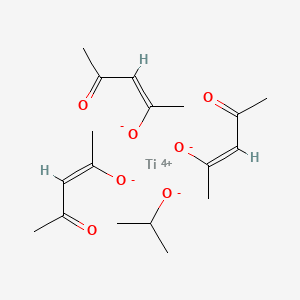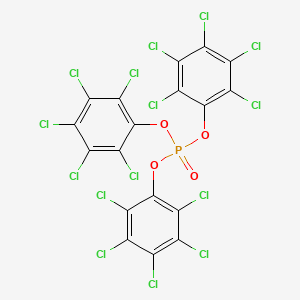![molecular formula C15H15BrN2O3 B13742228 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide CAS No. 4036-86-6](/img/structure/B13742228.png)
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a bromine atom, a dimethylamino group, and two hydroxyl groups attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide typically involves multiple steps, starting from readily available starting materials. One common method involves the bromination of 2-(dimethylamino)aniline followed by coupling with 3,5-dihydroxybenzoic acid. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium acetate to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments
Mecanismo De Acción
The mechanism of action of 4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the bromine atom can facilitate halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenacyl bromide: Shares the dimethylamino and bromine functional groups but differs in the overall structure.
4-(N,N-Dimethyl)aniline magnesium bromide: Contains a similar dimethylamino group but is used primarily in organometallic chemistry.
Uniqueness
4-Bromo-n-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide is unique due to the presence of both hydroxyl and bromine functional groups on the benzamide core, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for various applications.
Propiedades
Número CAS |
4036-86-6 |
|---|---|
Fórmula molecular |
C15H15BrN2O3 |
Peso molecular |
351.19 g/mol |
Nombre IUPAC |
4-bromo-N-[2-(dimethylamino)phenyl]-3,5-dihydroxybenzamide |
InChI |
InChI=1S/C15H15BrN2O3/c1-18(2)11-6-4-3-5-10(11)17-15(21)9-7-12(19)14(16)13(20)8-9/h3-8,19-20H,1-2H3,(H,17,21) |
Clave InChI |
NUGUFUGDAQIDLH-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC=C1NC(=O)C2=CC(=C(C(=C2)O)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



